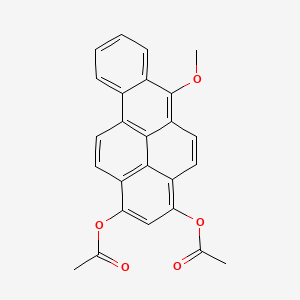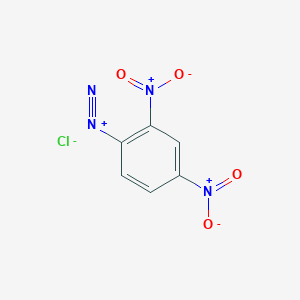
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine is an organic compound with the molecular formula C₉H₁₂NO₂P It is a member of the dioxaphospholane family, characterized by a phosphorus atom bonded to an oxygen and nitrogen atom within a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine can be synthesized through the reaction of N-methylaniline with 2-chloro-1,3,2-dioxaphospholane . The reaction typically occurs under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction is as follows: [ \text{N-methylaniline} + \text{2-chloro-1,3,2-dioxaphospholane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-phenyl-1,3,2-dioxaphospholan-2-oxide, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine involves its interaction with molecular targets through its phosphorus, oxygen, and nitrogen atoms. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine: Similar structure but with two methyl groups instead of one methyl and one phenyl group.
2-Chloro-1,3,2-dioxaphospholane: A precursor in the synthesis of N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine.
Uniqueness
This compound is unique due to its specific combination of a methyl and phenyl group attached to the dioxaphospholane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
| 72624-52-3 | |
Fórmula molecular |
C9H12NO2P |
Peso molecular |
197.17 g/mol |
Nombre IUPAC |
N-methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C9H12NO2P/c1-10(13-11-7-8-12-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
RSMHZACGGUZKGJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)P2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)




